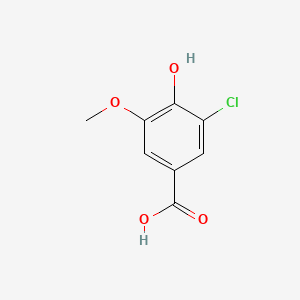

3-Chloro-4-hydroxy-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRYEHVBBMSSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978761 | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-23-6, 69845-52-9 | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62936-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-hydroxy-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62936-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-chlorovanillic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorovanillic Acid

Executive Summary

5-Chlorovanillic acid, a halogenated derivative of the naturally occurring vanillic acid, represents a molecule of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on a benzene ring—imparts a distinct set of physicochemical properties that dictate its reactivity, solubility, and potential applications. This guide provides a comprehensive technical overview of these properties, grounded in established analytical principles. We delve into the structural, spectroscopic, and thermodynamic characteristics of 5-chlorovanillic acid, offering not just data, but the underlying scientific rationale for its behavior. Detailed, field-proven protocols for its characterization and synthesis are provided to empower researchers in their practical applications.

Introduction and Chemical Identity

Overview of 5-Chlorovanillic Acid

5-Chlorovanillic acid (IUPAC: 3-Chloro-4-hydroxy-5-methoxybenzoic acid) is a substituted benzoic acid. The introduction of a chlorine atom to the vanillic acid scaffold significantly alters the electronic environment of the aromatic ring, thereby influencing its acidity, reactivity, and intermolecular interactions. Understanding these modified properties is crucial for its effective use as a building block in drug development, a precursor for novel polymers, or a model compound for environmental degradation studies.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for 5-chlorovanillic acid are summarized below.

Diagram 1: Chemical Structure of 5-Chlorovanillic Acid

Caption: Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of 5-chlorovanillic acid are summarized in the table below. This data serves as a critical reference for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chlorovanillic acid | [1][2] |

| CAS Number | 62936-23-6 | [1][2] |

| Molecular Formula | C₈H₇ClO₄ | [1][2] |

| Molecular Weight | 202.59 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 240 - 248°C | [1][2] |

| Boiling Point | 290.9°C (rough estimate) | [2] |

| Density | 1.41 g/cm³ (rough estimate) | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and ether | [2] |

Structural and Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure and electronic properties. While specific spectra for 5-chlorovanillic acid are not widely published, its expected profile can be accurately predicted based on its functional groups and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically >12 ppm, due to strong deshielding and hydrogen bonding.[3]

-

Phenolic Proton (-OH): A broad singlet, typically between 5-7 ppm. Its chemical shift can be concentration-dependent.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are not adjacent. They are expected to appear as two distinct singlets (or very narrow doublets with a small meta-coupling constant), likely in the 7.0-7.5 ppm region.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments.

-

Carboxyl Carbon (-COOH): Expected in the 165-175 ppm range, consistent with aromatic carboxylic acids.[3]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bonded to oxygen (C-OH and C-OCH₃) will be downfield (~145-155 ppm), the carbon bonded to the chlorine (C-Cl) will be in the ~120-130 ppm range, and the carbon bearing the carboxylic acid will be similarly shifted. The two C-H carbons will be further upfield.

-

Methoxy Carbon (-OCH₃): A distinct signal expected around 56 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from 2500 to 3300 cm⁻¹. This breadth is due to extensive hydrogen bonding between acid dimers.[3]

-

O-H Stretch (Phenol): A sharper, but still broad, peak typically centered around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in the solid state.[3]

-

C-O Stretches: Absorptions corresponding to the C-O bonds of the ether and carboxylic acid are expected in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A moderate to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore.

-

Chromophore: The chromophore in 5-chlorovanillic acid is the substituted benzene ring. The hydroxyl, methoxy, and carboxyl groups act as auxochromes, modifying the absorption characteristics.

-

Expected Absorption (λmax): The compound is expected to absorb strongly in the UV region. Vanillic acid itself has absorption maxima around 260 nm and 290 nm.[4] The addition of the chloro group, another auxochrome, will likely cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in these peaks. The molecule will appear as a colorless or white solid, indicating no significant absorption in the visible range (400-800 nm).[5]

Thermodynamic and Solubility Properties

Thermal Properties

The melting point of 5-chlorovanillic acid is reported in the range of 240-248°C.[1][2] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces in the crystal lattice, primarily driven by the hydrogen bonding capabilities of the carboxylic acid and phenolic hydroxyl groups.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.

Solubility Profile

The solubility is described as sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2]

-

Expert Rationale: This behavior is a direct consequence of its molecular structure. The polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the relatively nonpolar chlorinated benzene ring and methoxy group limit this solubility. In less polar solvents like ethanol, both hydrogen bonding with the solvent's -OH group and favorable van der Waals interactions with the ethyl and aromatic parts of the molecules contribute to greater solubility.

Experimental Methodologies

To ensure data integrity, all physicochemical properties must be determined using validated, reproducible methods. The following section outlines standard protocols and the logic behind their application.

Diagram 2: Experimental Workflow for Physicochemical Profiling

Caption: A logical workflow for the comprehensive characterization of 5-chlorovanillic acid.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Expert Rationale: DSC is superior to traditional melting point apparatus because it provides not only the onset and peak of melting but also the enthalpy of fusion (ΔHfus). A sharp melting peak is a strong indicator of high purity, while a broad peak suggests the presence of impurities.

-

Methodology:

-

Calibrate the DSC instrument using a certified indium standard.

-

Accurately weigh 2-5 mg of dry 5-chlorovanillic acid into a standard aluminum DSC pan.

-

Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to ~270°C at a controlled rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

-

Protocol: Determination of pKa by Potentiometric Titration

-

Expert Rationale: This method directly measures the change in pH as a function of added titrant, allowing for the precise determination of the half-equivalence point, where pH = pKa. Using a co-solvent system is necessary due to the compound's limited water solubility.

-

Methodology:

-

Prepare a ~0.01 M solution of 5-chlorovanillic acid in a suitable co-solvent mixture (e.g., 50:50 ethanol:water).

-

Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, 10.00).

-

Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker maintained at 25°C.

-

Titrate the solution with a standardized ~0.1 M solution of NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the titration curve (pH vs. volume of NaOH added) and its first derivative (ΔpH/ΔV vs. volume).

-

The equivalence point is the peak of the first derivative curve. The volume at the half-equivalence point is used to find the corresponding pH on the titration curve, which equals the apparent pKa (pKa_app) in the chosen solvent system.

-

Synthesis and Purification

Proposed Synthesis Pathway: Electrophilic Chlorination of Vanillic Acid

-

Expert Rationale: The most direct and logical synthesis route is the electrophilic aromatic substitution of vanillic acid. The hydroxyl and methoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the carboxylic acid, substitution is directed to the positions ortho to the hydroxyl group (positions 2 and 6). Position 5 is sterically less hindered and electronically favored, making it the primary site for chlorination. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for such activated rings.

Diagram 3: Proposed Synthesis of 5-Chlorovanillic Acid

Caption: Reaction scheme for the chlorination of vanillic acid. (Note: Placeholder images are used for structural representation in this diagram.)

Protocol: Laboratory-Scale Synthesis

-

In a fume hood, dissolve vanillic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂, ~1.1 equivalents) in the same solvent to the stirred mixture over 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding cold water.

-

If a precipitate forms, collect it by vacuum filtration. If not, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Protocol: Purification by Recrystallization

-

Expert Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often effective for polar compounds like this.

-

Methodology:

-

Transfer the crude 5-chlorovanillic acid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

-

Dry the crystals in a vacuum oven.

-

Safety, Handling, and Storage

5-Chlorovanillic acid requires careful handling due to its potential hazards.

-

Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The physicochemical properties of 5-chlorovanillic acid are a direct reflection of its rich and varied chemical structure. The interplay between its polar functional groups and the chlorinated aromatic ring governs its thermal behavior, solubility, acidity, and spectroscopic signature. This guide has provided a detailed framework for understanding and experimentally determining these critical parameters. By synthesizing established data with expert-driven rationale and practical methodologies, we provide researchers and drug development professionals with the foundational knowledge required to confidently and effectively utilize this versatile compound in their work.

References

- 1. 5-Chlorovanillic acid, tech. 90% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Vanillic acid [webbook.nist.gov]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. fishersci.ie [fishersci.ie]

Spectroscopic data interpretation for 3-Chloro-4-hydroxy-5-methoxybenzoic acid

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

This guide provides a detailed analysis and interpretation of the key spectroscopic data for this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to deliver a comprehensive analytical workflow. Our approach is grounded in establishing a self-validating system of data interpretation, where each piece of spectroscopic evidence corroborates the others to build a conclusive structural assignment.

The Analytical Imperative: A Multi-Modal Approach

The structural elucidation of a molecule like this compound (Molecular Formula: C₈H₇ClO₄, Molecular Weight: 202.60 g/mol ) is not reliant on a single technique. Instead, it requires a synergistic application of multiple spectroscopic methods. Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data that further supports the proposed structure. This multi-modal strategy ensures a high degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

Workflow for NMR Analysis

The logical process for NMR analysis involves predicting the spectrum based on the known structure, acquiring the experimental data, and then reconciling the two.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Proton Environments

Principles of Interpretation: The ¹H NMR spectrum provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[1] The acidic proton of a carboxylic acid is highly deshielded and appears far downfield, often between 10-13 ppm.[2]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar compound and its residual water peak does not obscure the aromatic region. The acidic protons (COOH and OH) are also readily observable in this solvent.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard ¹H NMR experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the range of 0-15 ppm.

Data Interpretation and Structural Assignment:

Caption: Structure of this compound with proton labels.

Based on the structure, we expect five distinct signals:

-

Two Aromatic Protons (Hₐ, Hₑ): The benzene ring has two protons. Due to the substitution pattern, they are not chemically equivalent. Hₐ is ortho to the carboxylic acid and meta to the chloro group. Hₑ is ortho to the methoxy group and meta to the hydroxyl group. They will appear as two distinct signals in the aromatic region (typically 7.0-8.0 ppm). Given their meta-relationship to each other, they would likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz). A spectrum found for the title compound shows signals around 7.5 ppm.[3]

-

One Methoxy Group (Hₑ): The three protons of the methoxy (-OCH₃) group are equivalent and are adjacent to no other protons. Therefore, they will produce a sharp singlet. Its chemical shift is influenced by the aromatic ring, typically appearing around 3.8-4.0 ppm.

-

One Phenolic Proton (Hₐ): The hydroxyl (-OH) proton is acidic and its chemical shift is variable, depending on concentration and solvent. In DMSO-d₆, it often appears as a broad singlet, typically in the 9-10 ppm range.

-

One Carboxylic Acid Proton (Hₑ): This is the most deshielded proton, appearing as a broad singlet far downfield, usually above 12 ppm.[4] This signal's disappearance upon adding a drop of D₂O would confirm its assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~13.0 | 1H | Broad Singlet | -COOH |

| ~9.5 | 1H | Broad Singlet | Ar-OH |

| ~7.5 | 1H | Doublet (d) | Ar-H |

| ~7.3 | 1H | Doublet (d) | Ar-H |

| ~3.9 | 3H | Singlet (s) | -OCH₃ |

¹³C NMR Spectroscopy: The Carbon Skeleton

Principles of Interpretation: ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. Carbons in aromatic rings absorb in the 120-150 ppm range, while the carbonyl carbon of a carboxylic acid is significantly deshielded, appearing around 160-180 ppm.[2][5]

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The analysis is performed on the same spectrometer, switching to the ¹³C channel.

-

Data Acquisition: A proton-decoupled ¹³C experiment (e.g., BB-decoupled) is run. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Structural Assignment: The molecule has 8 carbon atoms, but due to its structure, all are chemically non-equivalent. Therefore, we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~167 | C=O | Carboxylic acid carbonyl carbon, highly deshielded.[4] |

| ~150 | C-OH | Aromatic carbon attached to the electron-donating -OH group. |

| ~148 | C-OCH₃ | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| ~128 | C-H | Aromatic methine carbon. |

| ~125 | C-COOH | Quaternary aromatic carbon attached to the -COOH group. |

| ~122 | C-Cl | Aromatic carbon attached to the electronegative -Cl group. |

| ~115 | C-H | Aromatic methine carbon. |

| ~56 | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles of Interpretation: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[6]

Experimental Protocol:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Comments |

|---|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer.[2][7] |

| ~3200 | O-H stretch | Phenol | A broad absorption, often superimposed on the carboxylic acid O-H stretch.[8] |

| 3100-3000 | C-H stretch | Aromatic | Sharp, medium-intensity peaks just above 3000 cm⁻¹.[9][10] |

| ~2950 | C-H stretch | Methoxy (-CH₃) | Sharp peak just below 3000 cm⁻¹. |

| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption. Its exact position can be influenced by hydrogen bonding.[7] |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple sharp bands of variable intensity.[9] |

| ~1250 | C-O stretch | Acid/Phenol/Ether | Strong absorptions associated with the C-O bonds. |

| ~800-700 | C-Cl stretch | Aryl Halide | Typically found in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principles of Interpretation: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This confirms the molecular weight and offers clues to the molecule's structure through analysis of fragmentation patterns. Aromatic carboxylic acids typically show a prominent molecular ion peak and characteristic losses of functional groups.[2][11]

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source.

-

Ionization: ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation: The molecular formula C₈H₇ClO₄ gives a monoisotopic mass of 201.9982 Da. The presence of chlorine is a key diagnostic feature, as it will produce a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway:

Caption: Plausible fragmentation pathways in EI-MS.

-

Molecular Ion (M⁺˙): A strong peak at m/z 202, with a corresponding M+2 peak at m/z 204.

-

Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for carboxylic acids, resulting in a peak at m/z 185/187.[11]

-

Loss of Carboxyl Radical ([M-COOH]⁺): Decarboxylation leads to a fragment at m/z 157/159.[11]

-

Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the methoxy group results in a fragment at m/z 187/189.

Conclusion: A Cohesive Structural Narrative

The combination of NMR, IR, and MS provides a robust and self-validating dataset for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key carboxylic acid, phenol, and methoxy functional groups. Finally, mass spectrometry verifies the molecular weight and provides fragmentation patterns consistent with the proposed structure. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. GCMS Section 6.12 [people.whitman.edu]

Mass spectrometry fragmentation pattern of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Targeted at researchers, analytical scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways of this substituted benzoic acid derivative. By examining the influence of its chloro, hydroxyl, and methoxy functional groups, we can predict and interpret its mass spectrum with high confidence. This guide details the characteristic neutral losses and the formation of key fragment ions, supported by established principles of mass spectrometry. The methodologies and interpretations presented herein serve as a robust framework for the identification and structural characterization of this compound and related analogues in complex matrices.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural complexity, arising from the interplay of its functional groups, makes it an interesting subject for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in various applications, from synthetic chemistry to metabolomics. This guide moves beyond a simple cataloging of peaks to explain the causal chemical principles that govern the molecule's dissociation under electron ionization.

Physicochemical Properties

A foundational understanding of the analyte's properties is paramount before any analytical undertaking. These details inform methodological choices, such as solvent selection and gas chromatography parameters.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₄ | [1] |

| Molecular Weight | 202.59 g/mol | [1][2] |

| Monoisotopic Mass | 202.0033 Da (³⁵Cl), 203.9994 Da (³⁷Cl) | Calculated |

| CAS Number | 62936-23-6 | [1][2] |

Analytical Importance

Substituted benzoic acids are pivotal structural motifs in pharmaceuticals, agrochemicals, and natural products. The ability to precisely identify isomers and related compounds by mass spectrometry is a non-trivial challenge. For instance, the differentiation of positional isomers often relies on subtle differences in fragmentation patterns that are only revealed through a detailed mechanistic understanding.[3][4] This guide provides the foundational knowledge required for such discerning analyses.

Mass Spectrometry Methodology

The choice of analytical technique is driven by the desired outcome. For the elucidation of fundamental fragmentation pathways, gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is the gold standard. EI is a high-energy ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural "fingerprint" of the molecule.[5]

Rationale for Derivatization

To enhance volatility and thermal stability for GC analysis, derivatization of the acidic proton of the carboxylic acid and the phenolic proton is often a necessary and prudent step. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. However, for the purpose of this guide, we will discuss the fragmentation of the underivatized parent molecule, as would be observed via direct infusion or if the compound is sufficiently volatile.

Experimental Protocol: GC-EI-MS Analysis

This protocol is a self-validating system designed for robust and reproducible results.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetone.

-

Injection: Inject 1 µL of the solution into the GC-MS system. A splitless injection is recommended for maximizing sensitivity for trace analysis, while a split injection may be used for purer samples to avoid column overload.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Inlet Temperature: 250 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300. This range will capture the molecular ion and all significant fragment ions.

-

Elucidation of the Fragmentation Pattern

The fragmentation of this compound is dictated by the relative stabilities of the potential fragment ions and neutral losses. The presence of the aromatic ring provides a stable backbone, with cleavages being directed by the functional groups.

The Molecular Ion (M•⁺)

The first event in the mass spectrometer is the removal of an electron to form the molecular ion.[5] Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic doublet:

-

m/z 202: [C₈H₇³⁵ClO₄]•⁺

-

m/z 204: [C₈H₇³⁷ClO₄]•⁺

The M+2 peak (m/z 204) will have an intensity of approximately one-third that of the M peak (m/z 202), a signature confirmation of a single chlorine atom in the ion.[6][7]

Primary Fragmentation Pathways

From the molecular ion, several predictable fragmentation pathways emerge.

Pathway A: Cleavage of the Carboxylic Acid Group

This is a classic fragmentation route for aromatic carboxylic acids.[8][9]

-

Loss of a Hydroxyl Radical (•OH): The cleavage of the C-OH bond in the carboxyl group results in the loss of a 17 Da hydroxyl radical. This is often a dominant pathway as it leads to the formation of a highly stable, resonance-stabilized acylium ion.[10]

-

[M - 17]⁺: m/z 185/187 . This ion is a substituted benzoyl cation.

-

-

Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a 45 Da radical.

-

[M - 45]⁺: m/z 157/159 .

-

Pathway B: Cleavage of Substituent Groups

The methoxy group provides another active site for fragmentation.

-

Loss of a Methyl Radical (•CH₃): The O-CH₃ bond can undergo homolytic cleavage to release a 15 Da methyl radical. This is a common fragmentation for methoxylated aromatic compounds.

-

[M - 15]⁺: m/z 187/189 .

-

Pathway C: Secondary and Complex Fragmentations

Primary fragment ions can undergo further dissociation to yield smaller ions.

-

Decarbonylation (Loss of CO): The acylium ion formed in Pathway A (m/z 185/187) can lose a molecule of carbon monoxide (28 Da) to form a substituted phenyl cation.

-

[M - 17 - 28]⁺ or [M - 45]⁺: m/z 157/159 . This ion can be formed through two different routes, potentially increasing its relative abundance.

-

-

Combined Losses: A sequential loss of a methyl radical followed by carbon monoxide is also plausible.

-

[M - 15 - 28]⁺: m/z 159/161 .

-

Summary of Key Fragment Ions

The following table summarizes the most anticipated fragment ions in the EI mass spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Neutral Loss | Pathway Description |

| 202/204 | [C₈H₇ClO₄]•⁺ | - | Molecular Ion (M•⁺) |

| 187/189 | [C₇H₄ClO₄]⁺ | •CH₃ (15 Da) | Loss of methyl radical from methoxy group |

| 185/187 | [C₈H₆ClO₃]⁺ | •OH (17 Da) | Loss of hydroxyl radical from carboxyl group |

| 157/159 | [C₇H₆ClO₂]⁺ | •COOH (45 Da) or (•OH + CO) | Loss of carboxyl radical or sequential loss from M•⁺ |

Visualization of Fragmentation Pathways

To illustrate the logical flow of molecular dissociation, the following diagram outlines the primary fragmentation routes discussed.

Caption: Primary EI-MS fragmentation pathways for the target analyte.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predictable and structurally informative. The key diagnostic fragments arise from characteristic losses of radicals from the carboxylic acid (•OH) and methoxy (•CH₃) functional groups, leading to the formation of stable acylium and substituted phenyl cations. The ubiquitous chlorine isotopic pattern serves as an essential confirmation for all chlorine-containing fragments. The principles and data presented in this guide provide a robust framework for the confident identification of this molecule and offer a logical template for interpreting the mass spectra of similarly substituted aromatic compounds.

References

- 1. capotchem.com [capotchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Biological Activity of Chlorinated Hydroxybenzoic Acids

Foreword

Chlorinated hydroxybenzoic acids (CHBAs) represent a fascinating and complex class of compounds that sit at the intersection of environmental science, toxicology, and pharmacology. As halogenated derivatives of naturally occurring phenolic acids, they are formed through both industrial processes and as disinfection byproducts in water treatment. Their biological activities are a subject of intense research, with implications for drug development, risk assessment, and environmental management. This guide provides a comprehensive technical overview of the current understanding of CHBAs, intended for researchers, scientists, and drug development professionals. We will delve into their diverse biological effects, from antimicrobial and anti-inflammatory potential to their cytotoxic and endocrine-disrupting properties. By exploring the intricate relationship between their chemical structure and biological function, we aim to provide a foundational resource for advancing research and application in this critical area.

Introduction to Chlorinated Hydroxybenzoic Acids: A Double-Edged Sword

Hydroxybenzoic acids are a class of phenolic compounds ubiquitously found in plants and are known for a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The introduction of chlorine atoms onto the aromatic ring of these molecules, a process that can occur both synthetically and as a consequence of water chlorination, gives rise to chlorinated hydroxybenzoic acids (CHBAs). This structural modification can dramatically alter their physicochemical properties and, consequently, their biological effects.

The presence of CHBAs in the environment, particularly in drinking water as disinfection byproducts, has raised concerns about their potential toxicity[3][4]. Conversely, the unique properties imparted by chlorination have also opened avenues for their investigation as potential therapeutic agents. This guide will navigate the dual nature of CHBAs, exploring both their detrimental and beneficial biological activities.

Structure-Activity Relationships: The Influence of Chlorine Substitution

The biological activity of CHBAs is intricately linked to the number and position of chlorine atoms on the hydroxybenzoic acid scaffold. Understanding these structure-activity relationships (SARs) is crucial for predicting the biological effects of different isomers and for the rational design of novel compounds with desired activities.

Impact on Cytotoxicity

The position of chlorine atoms can significantly influence the cytotoxic potential of CHBAs. A comparative study of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) revealed that 3,5-DC-2-HBA exhibits significantly higher cytotoxicity in various mammalian cell lines[3]. This isomer-specific cytotoxicity is linked to a greater induction of intracellular superoxide dismutase (SOD) activity, suggesting that the positioning of the chlorine atoms relative to the hydroxyl and carboxylic acid groups dictates the extent of oxidative stress induced[3].

Molecular docking simulations have further elucidated that van der Waals interactions and hydrogen bonding energies are the primary drivers for the complex formation between these halogenated phenolic compounds and enzymes like Cu/Zn-superoxide dismutase[3]. This highlights how subtle changes in molecular geometry can lead to profound differences in biological interactions and subsequent cellular responses.

Influence on Antimicrobial Activity

The incorporation of a chlorinated hydroxybenzoic acid moiety can enhance the antimicrobial properties of parent compounds. For instance, a series of novel sulfonamides featuring 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated significant in vitro activity against a range of bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus and Mycobacterium kansasii[5]. The most active compound against S. aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with Minimum Inhibitory Concentrations (MICs) ranging from 15.62 to 31.25 µmol/L[5]. This suggests that the chlorinated hydroxybenzoic acid component plays a key role in the antibacterial efficacy of these hybrid molecules.

The lipophilicity and molecular complexity, influenced by chlorination, appear to be crucial factors in determining antibacterial potency, likely by facilitating better penetration into bacterial cell membranes[6].

Key Biological Activities and Mechanisms of Action

CHBAs exert a wide range of biological effects through various mechanisms, from inducing oxidative stress to modulating key cellular signaling pathways.

Cytotoxicity and Oxidative Stress

As previously mentioned, a primary mechanism underlying the cytotoxicity of some CHBAs is the induction of oxidative stress[3]. The interaction of these compounds with antioxidant enzymes like superoxide dismutase can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage. This isomer-specific interaction underscores the importance of precise molecular recognition in mediating toxicity[3].

Anti-inflammatory Effects and Modulation of Signaling Pathways

Certain chlorinated hydroxybenzoic acid derivatives have demonstrated potent anti-inflammatory properties. For example, the newly synthesized compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells. This inhibition was associated with the downregulation of their respective regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The anti-inflammatory effects of LX007 are mediated through the suppression of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Specifically, LX007 was shown to potently suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglia. This demonstrates that CHBA derivatives can exert their anti-inflammatory effects by targeting critical nodes in the inflammatory signaling cascade.

Caption: Experimental workflow for assessing the anti-inflammatory activity of CHBAs.

Antimicrobial Activity

The antimicrobial mechanisms of CHBAs and their derivatives are multifaceted. While the exact mechanisms for all compounds are not fully elucidated, evidence suggests that they can disrupt bacterial cell membranes, leading to increased permeability and leakage of intracellular contents[6][7]. This disruption of membrane integrity can lead to a loss of the proton motive force and ultimately, cell death.

Enzyme Inhibition

CHBAs have been shown to interact with and inhibit the activity of various enzymes. As discussed, certain isomers can modulate the activity of superoxide dismutase[3]. Furthermore, chlorobenzoic acid has been reported to inhibit the prenyl transferase reaction in the coenzyme Q biosynthesis pathway[8]. This inhibition of a key metabolic pathway highlights another potential mechanism through which CHBAs can exert their biological effects. The ability of hydroxybenzoic acids and their derivatives to act as enzyme inhibitors, such as acetylcholinesterase inhibitors, is an active area of research[9].

Toxicological Profile of Chlorinated Hydroxybenzoic Acids

The toxicological profile of CHBAs is a significant area of concern, particularly due to their presence as environmental contaminants.

Genotoxicity and Mutagenicity

The chlorination of water can lead to the formation of mutagenic and genotoxic byproducts[4][10]. While specific data on the genotoxicity of all CHBA isomers is limited, the broader class of chlorinated aromatic compounds has been associated with genotoxic effects. For instance, the SOS/umu genotoxicity test has shown that the genotoxicity of water is highly elevated after chlorination, and this correlates with the presence of chlorinated organic compounds. It is crucial to assess the genotoxic potential of individual CHBA isomers to fully understand their risk to human health.

Endocrine Disruption

A number of environmental contaminants, including some chlorinated compounds, are known to act as endocrine-disrupting chemicals (EDCs)[11][12][13]. EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. While direct evidence for the endocrine-disrupting potential of many CHBAs is still emerging, their structural similarity to other known phenolic EDCs warrants further investigation. The mechanisms of endocrine disruption are diverse and can involve interactions with nuclear receptors, non-nuclear steroid hormone receptors, and various signaling pathways[11].

Caption: Potential mechanisms of endocrine disruption by CHBAs.

Experimental Protocols for the Analysis of Chlorinated Hydroxybenzoic Acids

The accurate and sensitive detection and quantification of CHBAs in various matrices are essential for both toxicological assessment and pharmacological research. The following provides a general framework for the analysis of CHBAs in biological samples.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix and the specific CHBA isomers of interest. For biological matrices such as plasma, urine, or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed.

Step-by-Step LLE Protocol for Biological Fluids:

-

Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 2 using a suitable acid (e.g., 1 M HCl). This step protonates the carboxylic acid group, making the CHBA more soluble in organic solvents.

-

Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of ethyl acetate or methyl tert-butyl ether).

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of the CHBA into the organic phase.

-

Phase Separation: Centrifuge the sample (e.g., at 3000 x g for 10 minutes) to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Repeat: Repeat the extraction process (steps 2-5) two more times to maximize recovery.

-

Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for chromatographic analysis.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the separation and sensitive detection of CHBA isomers.

Typical HPLC-MS/MS Parameters:

-

Column: A reversed-phase C18 or biphenyl column is often suitable for separating CHBA isomers.

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol is typically employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for the ionization of CHBAs.

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions should be optimized for each CHBA isomer.

Future Directions and Conclusion

The study of chlorinated hydroxybenzoic acids is a rapidly evolving field with significant implications for human health and environmental science. While substantial progress has been made in understanding their diverse biological activities, several key areas warrant further investigation:

-

Comprehensive SAR Studies: A systematic evaluation of a wider range of CHBA isomers is needed to build robust predictive models for their biological activities.

-

In-depth Toxicological Assessment: Further research is required to elucidate the long-term toxicological effects of chronic low-level exposure to CHBAs, particularly their potential as endocrine disruptors and carcinogens.

-

Elucidation of Molecular Mechanisms: While some signaling pathways have been identified, a more detailed understanding of the molecular targets and mechanisms of action of CHBAs is crucial for both risk assessment and therapeutic development.

-

Development of Advanced Analytical Methods: The development of more sensitive and high-throughput analytical methods will be essential for monitoring the presence of CHBAs in complex biological and environmental matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity and genotoxicity of water treated for human consumption induced by chlorination by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The adverse role of endocrine disrupting chemicals in the reproductive system [frontiersin.org]

Harnessing the Therapeutic Potential of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid Derivatives

An In-depth Technical Guide

Abstract

The substituted benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the latent potential of derivatives originating from 3-Chloro-4-hydroxy-5-methoxybenzoic acid (5-chlorovanillic acid). We will dissect the core structural attributes that make this molecule a promising starting point for drug discovery and explore its derivatization to target a spectrum of diseases. This document provides an in-depth analysis of the synthesis strategies, mechanisms of action, and key experimental validation protocols for developing antimicrobial, anti-inflammatory, and anticancer agents from this chemical family.

Introduction: The this compound Core

This compound is a halogenated derivative of vanillic acid. Its aromatic ring is decorated with three key functional groups: a carboxylic acid, a hydroxyl group, and a methoxy group, with an additional chlorine atom providing unique electronic and steric properties. This specific arrangement of electron-withdrawing (chlorine, carboxylic acid) and electron-donating (hydroxyl, methoxy) groups creates a molecule with significant potential for chemical modification and biological activity.

The rationale for focusing on this scaffold is threefold:

-

Proven Bioactivity: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][2]

-

Synthetic Accessibility: The core structure is readily synthesized and allows for straightforward chemical modifications at the carboxylic acid, hydroxyl group, or the aromatic ring itself, enabling the creation of diverse chemical libraries.[3][4]

-

Halogenation Advantage: The presence of a chlorine atom can significantly enhance the lipophilicity and metabolic stability of a drug candidate, often leading to improved pharmacokinetic properties and target-binding affinity.

This guide will explore the therapeutic avenues unlocked by strategically modifying this core structure.

Antimicrobial Applications: A New Generation of Infection Control

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Benzoic acid derivatives have long been recognized for their preservative and antimicrobial properties, and targeted derivatization can amplify this effect.[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of benzoic acid derivatives is often multifactorial. The primary mechanism involves the disruption of microbial cell integrity and function. The lipophilic nature of the molecule allows it to penetrate the cell membrane. Once inside the cytoplasm, the carboxylic acid group can dissociate, lowering the intracellular pH and inhibiting critical metabolic enzymes and cellular processes.[1] The type, number, and position of substituents on the benzoic ring are critical in determining the potency and spectrum of this activity.[1] Studies on 2-chlorobenzoic acid derivatives have shown that Schiff's bases can be more potent than their ester counterparts, particularly against Gram-negative bacteria like Escherichia coli.[5]

Strategic Derivatization for Enhanced Potency

To enhance antimicrobial efficacy, the this compound core can be modified to produce amides, esters, and hydrazones.[6][7] These modifications can improve cell wall penetration and interaction with intracellular targets.

-

Amide & Hydrazone Synthesis: Coupling the carboxylic acid with various amines, amino acid esters, or hydrazine derivatives can generate compounds with significantly improved antimicrobial profiles.[6][7]

-

Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) studies on chlorobenzoic acid derivatives have revealed that topological parameters and molecular connectivity indices are key governors of antibacterial and antifungal activity.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution

-

Preparation of Inoculum: A pure culture of the target microorganism (e.g., E. coli ATCC 25922) is grown in Mueller-Hinton Broth (MHB) to the logarithmic phase. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization of Key Concepts

Caption: Workflow for a standard broth microdilution MIC assay.

Anti-inflammatory Applications: Targeting the Inflammation Cascade

Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives, including the widely used salicylic acid, are known for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory response.[2]

Mechanism of Anti-inflammatory Action

The principal anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[2][8] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

-

COX Inhibition: Derivatives of this compound can be designed to fit into the active site of COX enzymes, preventing the synthesis of prostaglandins.[2] A key goal in modern drug design is to achieve selective inhibition of COX-2 (induced during inflammation) over COX-1 (constitutively active, with a role in gastric protection) to minimize side effects.[8]

-

TNF-α Suppression: Some benzoic acid derivatives have also been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in macrophage cells.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production.

Methodology: LPS-Stimulated Macrophage Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Cell Plating: Cells are seeded into a 24-well plate at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivative. Cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce COX-2 expression and inflammation. A vehicle control (no compound) and a negative control (no LPS) are included.

-

Incubation: The plate is incubated for 24 hours.

-

PGE2 Quantification: The cell supernatant is collected, and the concentration of PGE2 is measured using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of PGE2 production is calculated relative to the LPS-stimulated vehicle control.

Visualization of Key Pathways

Caption: Inhibition of the COX pathway by benzoic acid derivatives.

Anticancer Applications: From Enzyme Inhibition to Apoptosis Induction

The structural versatility of the this compound scaffold makes it an excellent starting point for the development of targeted anticancer agents.

Mechanisms of Anticancer Action

Derivatives can be engineered to interfere with cancer cell proliferation and survival through several mechanisms:

-

Protein Kinase Inhibition: Many cancers are driven by hyperactive protein tyrosine kinases. A landmark example is the synthesis of Bosutinib , a potent Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML), which starts from the closely related 3-methoxy-4-hydroxybenzoic acid.[4] This demonstrates that this benzoic acid core can be elaborated into highly specific and effective ATP-competitive inhibitors.

-

Induction of Apoptosis: Targeted derivatives can trigger programmed cell death (apoptosis) in cancer cells. Studies have shown that some benzoic acid derivatives induce apoptosis through the activation of caspase pathways, a critical component of the apoptotic machinery.[10][11]

-

Cell Cycle Arrest: Preventing cancer cells from completing the cell division cycle is another effective anticancer strategy. Derivatives have been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting proliferation.[11][12]

Data on Anticancer Activity

Research has demonstrated the potent effects of related compounds on cancer cell lines.

| Compound Family | Cancer Cell Line | Observed Effect | Reference |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MCF-7 (Breast) | Significant suppression of cell viability, G2/M arrest, apoptosis | [11] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MDA-MB-468 (Breast) | Significant suppression of cell viability, caspase-3 activation | [11] |

| Benzoic acid derivatives | Lung and Colon Cancer | Inhibition of cancer cell proliferation, induction of apoptosis | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Methodology

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test derivative. A vehicle control (e.g., 0.1% DMSO) is included.

-

Incubation: The cells are incubated with the compound for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Visualization of Anticancer Mechanisms

Caption: Mechanism of action for a kinase inhibitor derivative.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of a new generation of therapeutic agents. Its inherent structural features, combined with synthetic tractability, allow for the creation of diverse molecular libraries tailored for antimicrobial, anti-inflammatory, and anticancer applications.

Future Directions:

-

In Silico Screening: Employing computational models to predict the binding affinity of novel derivatives to specific targets (e.g., bacterial enzymes, COX-2, protein kinases) can streamline the discovery process.

-

SAR Optimization: Extensive structure-activity relationship studies are crucial to refine lead compounds, improving their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and pathways affected by the most potent derivatives will be essential for their clinical development.

-

In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of this compound can be transformed from chemical curiosities into clinically relevant therapies.

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid|RUO [benchchem.com]

- 11. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Potential

Abstract

This technical guide provides a comprehensive overview of 3-chloro-4-hydroxy-5-methoxybenzoic acid, a halogenated derivative of the naturally occurring vanillic acid. While its parent compound is abundant in the plant kingdom, this compound is recognized primarily as a synthetic compound, valued for its role as a versatile intermediate in medicinal chemistry and drug development. This document elucidates its physicochemical properties, outlines a detailed synthetic methodology, and explores its potential biological activities and applications by drawing parallels with structurally related compounds. The strategic introduction of a chlorine atom onto the vanillic acid scaffold modifies its electronic and lipophilic properties, opening avenues for the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a strategic building block in their research endeavors.

Introduction & Physicochemical Profile

This compound (also known as 5-chlorovanillic acid) is a substituted benzoic acid derivative. Its core structure is that of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a widespread plant secondary metabolite, which is distinguished by the presence of a chlorine atom at the C3 position of the benzene ring[1]. This substitution is of significant interest in medicinal chemistry. Halogenation, particularly chlorination, is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new binding interactions with biological targets, such as halogen bonding.

Vanillic acid itself exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and hepatoprotective activities[2][3]. While this compound has not been extensively studied for its own biological effects, its structural similarity to vanillic acid and other bioactive halogenated phenols suggests significant, yet unexplored, therapeutic potential. Primarily, it serves as a valuable synthetic intermediate for constructing more complex molecules[4][5].

Physicochemical Data

The fundamental properties of this compound are summarized below for reference in experimental design.

| Property | Value | Source(s) |

| CAS Number | 62936-23-6 | [1][6] |

| Molecular Formula | C₈H₇ClO₄ | [1][7] |

| Molecular Weight | 202.59 g/mol | [1][6] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chlorovanillic acid | |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Room temperature, in a dry, sealed container | |

| InChI Key | XBRYEHVBBMSSCG-UHFFFAOYSA-N |

Origin: A Synthetic Derivative of a Natural Scaffold

While the molecular backbone of this compound is derived from vanillic acid—a compound commonly found in sources like herbs, fruits, and grains—there is no substantial evidence to classify the chlorinated title compound as a natural product[2][3]. Its availability from numerous chemical suppliers points towards an exclusively synthetic origin[6][8].

The natural occurrence of chlorinated aromatic compounds, though less common than their non-halogenated counterparts, is not unprecedented. For instance, the structurally simpler 3-chloro-4-hydroxybenzoic acid has been identified as a metabolite of the white-rot fungus Bjerkandera adusta[9]. This provides a basis for the possibility of natural chlorination of vanillic acid, but to date, this compound remains a product of laboratory synthesis.

Synthetic Strategies & Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and logical approach is the electrophilic aromatic substitution (chlorination) of the widely available and inexpensive starting material, vanillic acid. The hydroxyl and methoxy groups on the vanillic acid ring are ortho-, para-directing activators, making the C5 position (ortho to the hydroxyl and meta to the carboxyl group) susceptible to chlorination.

Proposed Synthetic Workflow: Chlorination of Vanillic Acid

A representative synthesis involves the direct chlorination of vanillic acid using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent for activated aromatic rings[10].

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via electrophilic chlorination of vanillic acid.

Materials:

-

Vanillic acid (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Acetonitrile (solvent)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M, for pH adjustment if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in a suitable volume of acetonitrile (e.g., 10 mL per gram of vanillic acid).

-

Chlorination: To the stirring solution, add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate and wash with deionized water (2x) followed by brine (1x). The aqueous washes help remove the succinimide byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic compound intended for further use. The expected analytical data for this compound are tabulated below.

| Analysis Method | Expected Observations |